molecular formula C12H12ClNO2 B582929 8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride CAS No. 152768-98-4

8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride

Cat. No.: B582929
CAS No.: 152768-98-4
M. Wt: 237.683
InChI Key: LQCCCCBWXPTNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H12ClNO2 and a molecular weight of 237.69 g/mol . It is a derivative of naphthalene, characterized by the presence of an aminomethyl group at the 8th position and a carboxylic acid group at the 2nd position, forming a hydrochloride salt. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 8-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride
  • 8-(Aminomethyl)naphthalene-3-carboxylic acid hydrochloride
  • 8-(Aminomethyl)naphthalene-4-carboxylic acid hydrochloride

Uniqueness

8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride is unique due to the specific positioning of the aminomethyl and carboxylic acid groups, which confer distinct chemical and physical properties. This positioning affects the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

8-(aminomethyl)naphthalene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2.ClH/c13-7-10-3-1-2-8-4-5-9(12(14)15)6-11(8)10;/h1-6H,7,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCCCCBWXPTNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670068
Record name 8-(Aminomethyl)naphthalene-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152768-98-4
Record name 8-(Aminomethyl)naphthalene-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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